Succinic acid mono-3-guaiazulenamide

描述

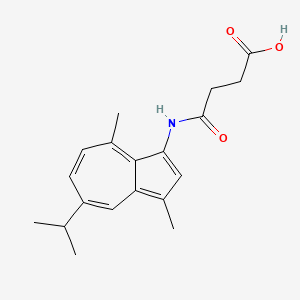

Succinic acid mono-3-guaiazulenamide (commonly referred to as TPH-3) is a hybrid molecule combining succinic acid, a key intermediate in the citric acid cycle, with guaiazulene, a bicyclic sesquiterpene derived from chamomile oil. This compound is synthesized via an amide linkage at the 3-position of guaiazulene, conferring unique pharmacological properties. TPH-3 has been extensively studied for its anti-ulcer activity, demonstrating potent inhibition of histamine-induced gastric acid secretion and protective effects against stress-induced ulcers in preclinical models . Its mechanism involves modulating gastric secretion pathways without antagonizing acetylcholine or histamine H1 receptors, distinguishing it from conventional anti-ulcer agents .

属性

CAS 编号 |

69174-75-0 |

|---|---|

分子式 |

C19H23NO3 |

分子量 |

313.4 g/mol |

IUPAC 名称 |

4-[(3,8-dimethyl-5-propan-2-ylazulen-1-yl)amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C19H23NO3/c1-11(2)14-6-5-12(3)19-15(10-14)13(4)9-16(19)20-17(21)7-8-18(22)23/h5-6,9-11H,7-8H2,1-4H3,(H,20,21)(H,22,23) |

InChI 键 |

KIBVWPFAMGQHER-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)NC(=O)CCC(=O)O |

规范 SMILES |

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)NC(=O)CCC(=O)O |

其他CAS编号 |

69174-75-0 |

同义词 |

succinic acid mono-3-guaiazulenamide |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The pharmacological and structural profiles of succinic acid mono-3-guaiazulenamide are compared below with three related compounds: guaiazulene, S-guaiazulene-3-sulfonic acid, and muriceidine A.

Table 1: Structural and Functional Comparison of Guaiazulene Derivatives

Mechanistic Differentiation

- TPH-3 vs. Guaiazulene : While guaiazulene broadly suppresses inflammation, TPH-3 targets gastric acid secretion pathways specifically. TPH-3 (200 mg/kg) reduced ulcer incidence in pylorus-ligated rats by 60%, whereas guaiazulene lacks comparable efficacy in ulcer models .

- TPH-3 vs. S-Guaiazulene-3-sulfonic Acid : The sulfonic acid derivative shows broader antimicrobial activity but lacks the anti-secretory effects of TPH-3. This highlights the critical role of the succinic acid moiety in gastric acid modulation .

- TPH-3 vs. Muriceidine A : Muriceidine A’s inner-salt structure may enable unique solubility or receptor interactions, but its pharmacological profile remains uncharacterized compared to TPH-3’s validated anti-ulcer effects .

Pharmacokinetic and Industrial Considerations

- Production Methods : Unlike bio-based succinic acid derivatives (e.g., 1,4-BDO, highlighted in industrial reports), TPH-3 is synthesized chemically, limiting scalability compared to fermentative routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。